An In-depth Technical Guide to the Chemical Properties of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol
An In-depth Technical Guide to the Chemical Properties of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol, a mixed triacylglycerol. The information is curated for professionals in research and drug development who require detailed data for experimental design and analysis.
Chemical Identity and Structure
1,2-Dielaidoyl-3-stearoyl-rac-glycerol is a triacylglycerol molecule with a glycerol (B35011) backbone. It is esterified with two elaidic acid molecules at the sn-1 and sn-2 positions, and one stearic acid molecule at the sn-3 position.[1][2] Elaidic acid is the trans isomer of oleic acid, a common monounsaturated fatty acid. Stearic acid is a saturated fatty acid. The "rac-" prefix in the name indicates a racemic mixture of the two possible stereoisomers at the central carbon of the glycerol backbone.
The structure of this molecule gives it specific physical and chemical characteristics that are relevant for its use in various research and development applications.
Physicochemical Properties
The following table summarizes the key quantitative data available for 1,2-Dielaidoyl-3-stearoyl-rac-glycerol.
| Property | Value | Source |
| Molecular Formula | C₅₇H₁₀₆O₆ | [1] |
| Molecular Weight | 887.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Physical Form | Solid | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (at -20°C) | [1] |
| CAS Number | 93452-41-6 | [1] |
| Synonyms | 1,2-Elaidin-3-Stearin, TG(18:1/18:1/18:0) | [1] |
Experimental Protocols: A General Workflow for Analysis
While specific experimental protocols for 1,2-Dielaidoyl-3-stearoyl-rac-glycerol are not detailed in the provided search results, a general workflow for the extraction, purification, and analysis of triglycerides from a biological or formulated sample can be outlined. This workflow is standard in lipidomics and analytical chemistry.
3.1. Lipid Extraction
The first step is to extract the total lipid content from the sample matrix. The Folch or Bligh-Dyer methods are commonly used for this purpose.
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Objective: To isolate total lipids from non-lipid components.
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Methodology:
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Homogenize the sample in a chloroform/methanol mixture.
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Add water to induce phase separation.
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The lower chloroform phase, containing the lipids, is collected.
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The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
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3.2. Triglyceride Purification
The total lipid extract is a complex mixture. The triglyceride fraction needs to be isolated.
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Objective: To separate triglycerides from other lipid classes like phospholipids (B1166683) and free fatty acids.
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Methodology (using Solid Phase Extraction - SPE):
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Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane).
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Load the total lipid extract onto the cartridge.
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Wash with solvents of increasing polarity to elute different lipid classes.
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Elute the neutral lipid fraction, including triglycerides, with a non-polar solvent.
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3.3. Analysis and Characterization
The purified triglyceride fraction can be analyzed to identify and quantify 1,2-Dielaidoyl-3-stearoyl-rac-glycerol.
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Objective: To confirm the identity and determine the quantity of the target molecule.
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Methodology:
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High-Performance Liquid Chromatography (HPLC): Used to separate individual triglyceride species. A C18 reversed-phase column is often employed.
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Gas Chromatography-Mass Spectrometry (GC-MS): To determine the fatty acid composition. The triglycerides are first transesterified to fatty acid methyl esters (FAMEs) which are then analyzed by GC-MS.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the position of the fatty acids on the glycerol backbone.
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Potential Applications in Research and Development
Due to its specific structure, containing both trans-unsaturated and saturated fatty acids, 1,2-Dielaidoyl-3-stearoyl-rac-glycerol can serve as a standard in various research areas:
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Lipidomics: As an internal or external standard for the quantification of triglycerides in complex biological samples.
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Food Science: To study the physical properties of fats and oils, such as crystallization behavior and melting profiles.
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Drug Delivery: In the formulation of lipid-based drug delivery systems, where the composition of the lipid matrix can influence drug solubility and release kinetics.
This technical guide provides a foundational understanding of the chemical properties of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol. For specific applications, further experimental validation is recommended.
